(3-Aminotutyl)(methyl)amine dihydrochloride
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Overview
Description
(3-Aminotutyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is commonly used in various scientific research applications due to its unique properties and reactivity. This compound is often utilized in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminotutyl)(methyl)amine dihydrochloride typically involves the reaction of appropriate amines with alkyl halides under controlled conditions. One common method is the nucleophilic substitution of haloalkanes with amines, which can be carried out using a large excess of ammonia to ensure the formation of primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminotutyl)(methyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Aminotutyl)(methyl)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminotutyl)(methyl)amine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with similar reactivity but simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(3-Aminotutyl)(methyl)amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-N-methylbutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVGUVBBPCFYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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